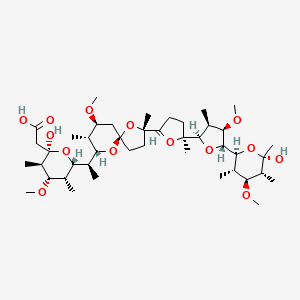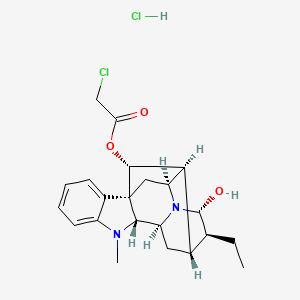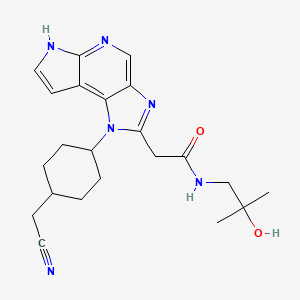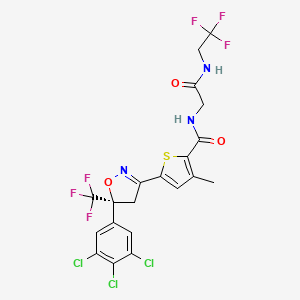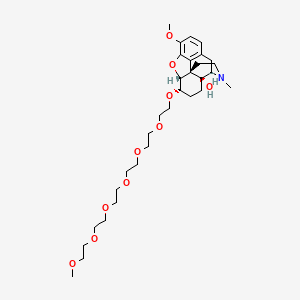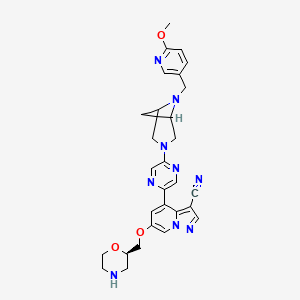
Luteotropin, decidual
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteotropin, decidual is pituitary Hormones, Anterior. Competes with PRL for the same receptor sites on rat ovarian membranes, markedly affects luteal cell content of receptors for LH & estradiol & sustains progesterone synthesis.
Wissenschaftliche Forschungsanwendungen
Differential Effects on Oxidative Stress Responses
- Study Insight : Human chorionic gonadotropin (hCG), an early signal secreted by the implanting embryo, directly acts on decidualizing endometrium. Research showed recombinant hCG (rhCG) prevents apoptosis in decidualizing human endometrial stromal cells (HESCs) exposed to oxidative stress, by enhancing manganese superoxide dismutase expression and limiting apoptotic machinery activation (Kajihara et al., 2011).
Role in Human Endometrial Stromal Cells and Embryo Invasion
- Study Insight : Gonadotrophin releasing hormone (GnRH) analogues, used in IVF programs, show no significant influence on the extent of decidualization of endometrial stromal cells nor on human blastocyst invasion, suggesting GnRH analogues do not affect the endometrium's capacity to support invasion (Klemmt et al., 2009).
Hormonal Regulation of Decidualization
- Study Insight : Luteinizing hormone releasing-hormone (LHRH), follicle stimulating hormone (FSH), hCG, and ovary steroids significantly impact human endometrial stroma cell (ESC) decidualization. hCG notably influences ESC decidualization, especially in the presence of estradiol (E2) and progesterone (Su et al., 2002).
Decidualization and Endometrial Chorionic Gonadotropin Receptor
- Study Insight : Decidualization regulates the expression of the endometrial chorionic gonadotropin receptor in primates, which modulates spiral arteries in preparation for pregnancy and trophoblast invasion. As pregnancy progresses, decidualization results in the downregulation of the receptor (Cameo et al., 2006).
Role of Liver Receptor Homolog-1 in Pregnancy
- Study Insight : Liver receptor homolog-1 (Lrh-1) is essential for pregnancy, influencing the maintenance of the corpus luteum, promotion of decidualization, and formation of the placenta. Reduction in NR5A2 transcript abundance in human endometrial stromal cells impedes decidualization (Zhang et al., 2013).
Lysophosphatidic Acid and Sphingosine 1-Phosphate in Decidualization
- Study Insight : Lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P) receptors and their metabolizing enzymes are highly regulated in HESCs during decidualization, suggesting crucial roles in the decidualization process and implantation (Brünnert et al., 2014).
Luman Recruiting Factor in Stromal Cell Proliferation
- Study Insight : Luman recruiting factor (LRF) significantly influences stromal cell decidualization by regulating the expression of key cell-cycle regulatory factors, highlighting its crucial role during pregnancy (Li et al., 2016).
Relaxin's Role in Human Myometrial and Decidual Cells
- Study Insight : Relaxin (RLX), a hormone known for its tocolytic action, affects the expression of cyclooxygenases and prostaglandin PGE2 in human myometrial and decidual cells, potentially influencing birth-associated induction of contractions (Baston-Büst et al., 2009).
Innate Immune Function of Decidual Cells
- Study Insight : Decidual cells from women at term demonstrate innate immune functions, capable of producing interleukin responses to bacterial ligands, indicating their central role in innate immunity at the maternal-fetal interface (Canavan & Simhan, 2007).
Eigenschaften
CAS-Nummer |
86675-60-7 |
|---|---|
Produktname |
Luteotropin, decidual |
IUPAC-Name |
Luteotropin, decidual |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Luteotropin, decidual |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



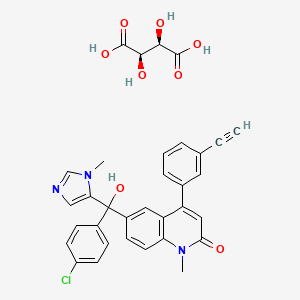
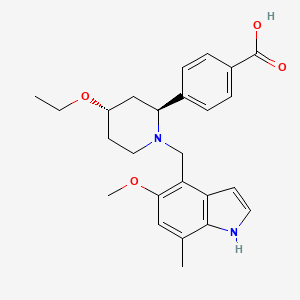
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
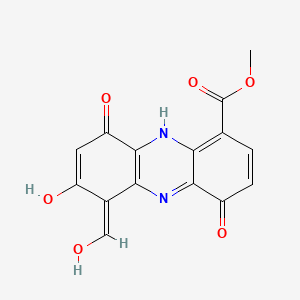
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
